molecular formula C3H2Cl2N2S B1659516 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole CAS No. 65647-54-3

2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole

Cat. No.: B1659516
CAS No.: 65647-54-3
M. Wt: 169.03 g/mol
InChI Key: VKUVCSPPMPTQHK-UHFFFAOYSA-N
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Description

2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole is a heterocyclic compound with the molecular formula C3H2Cl2N2S. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two chlorine atoms attached to the ring. This compound is of significant interest due to its applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole typically involves the chlorination of 2-methyl-1,3,4-thiadiazole. One common method includes the reaction of 2-methyl-1,3,4-thiadiazole with chlorine gas in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is carried out at a temperature range of 0°C to 50°C. The chlorination process results in the substitution of the methyl group with a chloromethyl group, forming this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced chlorination techniques ensures efficient production. Additionally, the reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 25°C to 100°C.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and substituted amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 2-Chloro-5-methyl-1,3,4-thiadiazole.

Scientific Research Applications

2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of essential biological processes. This covalent modification can disrupt enzyme activity, DNA replication, and protein synthesis, resulting in antimicrobial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(chloromethyl)thiazole: Similar in structure but contains a thiazole ring instead of a thiadiazole ring.

    2-Chloro-5-(chloromethyl)pyridine: Contains a pyridine ring and is used in the synthesis of pharmaceuticals.

    2-Chloro-5-(chloromethyl)benzothiazole: Contains a benzothiazole ring and is used in the synthesis of dyes and pharmaceuticals.

Uniqueness

2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the thiadiazole ring makes it a versatile intermediate for various synthetic applications. Its ability to undergo a wide range of chemical reactions and its effectiveness in biological systems highlight its importance in research and industry.

Properties

IUPAC Name

2-chloro-5-(chloromethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N2S/c4-1-2-6-7-3(5)8-2/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUVCSPPMPTQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617062
Record name 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65647-54-3
Record name 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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